3-Methylglutaconic acid

Catalog No.
S602717
CAS No.
5746-90-7
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylglutaconic acid

CAS Number

5746-90-7

Product Name

3-Methylglutaconic acid

IUPAC Name

3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChI Key

WKRBKYFIJPGYQC-UHFFFAOYSA-N

SMILES

CC(=CC(=O)O)CC(=O)O

Synonyms

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O

Biomarker for Mitochondrial Dysfunction

Elevated levels of 3MGA in urine are a hallmark feature of a group of conditions known as 3-methylglutaconic aciduria (3MGA-uria) []. These are a collection of inborn errors of metabolism characterized by defects in mitochondrial function []. While the exact cause of elevated 3MGA can vary, its presence helps researchers identify mitochondrial dysfunction, which plays a role in various neurological and developmental disorders [].

Understanding Leucine Degradation Pathway

3MGA is an intermediate metabolite in the leucine degradation pathway, which is the process by which the body breaks down the amino acid leucine for energy []. Studying 3MGA levels can help researchers understand how this pathway functions and identify potential disruptions that lead to metabolic disorders. Mutations in the enzyme 3-methylglutaconyl-CoA hydratase, which is responsible for converting 3MGA to another metabolite, can cause a specific type of 3MGA-uria known as type I [].

Distinguishing Different Types of 3MGA-uria

There are five recognized types of 3MGA-uria, each with distinct underlying genetic causes and clinical presentations []. While all types show elevated 3MGA levels, researchers can use additional biochemical markers and genetic analysis to differentiate between them. This helps in providing accurate diagnoses and developing targeted treatment strategies for each specific type [].

3-Methylglutaconic acid is a dicarboxylic acid with the chemical formula C₆H₈O₄. It is an intermediate in various metabolic pathways, including the degradation of leucine and the mevalonate pathway, which connects isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. This compound is particularly notable for its role in certain metabolic disorders, where it accumulates in urine, leading to conditions known as 3-methylglutaconic acidurias .

  • Acidosis: High levels of 3-MGA can act as an acidogen, leading to a buildup of acid in the body (acidosis) and disrupting normal cellular function [].
  • Metabolite toxicity: Accumulation of 3-MGA might directly harm cells through mechanisms not yet fully understood [].
In 3-methylglutaconic ..." class="citation ml-xs inline" data-state="closed" href="https://pubmed.ncbi.nlm.nih.gov/34877790/" rel="nofollow noopener" target="_blank"> .

Studies have shown that this acylation may lead to altered protein function and contribute to the symptoms observed in conditions associated with high levels of 3-methylglutaconic acid.

3-Methylglutaconic acid has been linked to various biological activities, particularly in the context of metabolic disorders. High levels of this compound can result in acidogenic effects, inducing acidosis and potentially causing adverse health outcomes across multiple organ systems. Additionally, it has been implicated in mitochondrial dysfunction, as its accumulation often correlates with compromised mitochondrial energy metabolism

3-Methylglutaconic acid has several applications:

  • Clinical Diagnostics: It serves as a biomarker for certain metabolic disorders. Elevated levels in urine can indicate issues related to mitochondrial metabolism.
  • Research: The compound is studied for its role in metabolic pathways and its potential impacts on cellular functions, particularly regarding energy metabolism and protein modifications.

Research has indicated that 3-methylglutaconic acid interacts with various proteins through acylation processes. The ability of cis-3-methylglutaconic anhydride to acylate lysine residues on proteins suggests potential regulatory roles in metabolic pathways and highlights its significance in pathophysiological contexts

Several compounds share structural or functional similarities with 3-methylglutaconic acid. Here are some notable examples:

Compound NameStructure/PropertiesUniqueness
2-Methylbutyric AcidC₅H₁₀O₂Intermediate in branched-chain fatty acid metabolism.
4-Methylglutaconic AcidC₆H₈O₄Isomeric form that may exhibit different biological activities.
3-Hydroxyisobutyric AcidC₄H₈O₃Involved in similar metabolic pathways but with different enzymatic interactions.

While these compounds share some metabolic roles, 3-methylglutaconic acid's unique position as a marker for specific metabolic disorders distinguishes it within this group. Its involvement in both energy metabolism and potential toxicological effects makes it a significant subject of study in biochemistry and clinical research

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

144.04225873 g/mol

Monoisotopic Mass

144.04225873 g/mol

Heavy Atom Count

10

UNII

F4N4BX780X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-90-7

Wikipedia

3-Methylglutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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